Scytonemin, Lyngbya sp.
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Overview
Description
Scytonemin, Lyngbya sp. is a natural product found in Bacteria, Scytonema, and Cyanobacterium with data available.
Scientific Research Applications
UV Protection and Antioxidant Activity
Scytonemin, found in the cyanobacterium Lyngbya sp., is identified for its role in UV radiation protection and antioxidant activity. This pigment is induced significantly upon exposure to UV-A and UV-B radiation and exhibits strong antioxidant activity, protecting the cyanobacterium from deleterious short-wavelength radiation (Rastogi & Incharoensakdi, 2014). Moreover, scytonemin's ability to protect cyanobacteria against solar radiation enables their colonization in diverse habitats, including extreme environments like historical monuments in India (Pathak et al., 2017).
Biosynthesis and Genetic Analysis
Research on the biosynthesis of scytonemin has been extensive. An 18-gene cluster in Nostoc punctiforme is involved in its biosynthesis, suggesting a compartmentalized biosynthetic pathway within the cell, which is unusual for prokaryotes (Soule et al., 2009). This complex biosynthetic process highlights scytonemin's evolutionary significance and potential application in biotechnological sectors.
Cosmeceutical Applications
Scytonemin's potential in cosmeceutical applications is also being explored. Its UV radiation-absorbing capabilities and antioxidant properties make it a promising candidate for natural photoprotectors in sunscreens (Vega et al., 2020). Additionally, its anti-inflammatory and anti-proliferative activities suggest uses in skin-care products and other pharmaceutical applications (Kang et al., 2020).
Environmental Influence on Scytonemin Synthesis
Environmental factors, like salinity, significantly influence scytonemin synthesis in Lyngbya aestuarii, with maximum pigment production at higher salinity levels (Rath et al., 2012). This responsiveness to environmental conditions underlines scytonemin's role in the adaptive strategies of cyanobacteria.
Biotechnological and Industrial Potential
Scytonemin's diverse functionalities, including UV protection, antioxidant, and anti-inflammatory properties, present a strong case for its application in biotechnological and industrial sectors. This aligns with studies exploring its potential in the development of natural photoprotectants and cosmeceuticals, offering an eco-friendly alternative to synthetic UV filters (Fuentes-Tristan et al., 2019).
properties
Product Name |
Scytonemin, Lyngbya sp. |
---|---|
Molecular Formula |
C36H20N2O4 |
Molecular Weight |
544.6 g/mol |
IUPAC Name |
3-[(4-hydroxyphenyl)methylidene]-1-[3-[(4-hydroxyphenyl)methylidene]-2-oxocyclopenta[b]indol-1-yl]cyclopenta[b]indol-2-one |
InChI |
InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,39-40H |
InChI Key |
CGZKSPLDUIRCIO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(=O)C(=CC4=CC=C(C=C4)O)C3=N2)C5=C6C7=CC=CC=C7N=C6C(=CC8=CC=C(C=C8)O)C5=O |
synonyms |
scytonemin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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